molecular formula C15H33Sn B14649637 Stannane, tripentyl- CAS No. 41784-41-2

Stannane, tripentyl-

Cat. No.: B14649637
CAS No.: 41784-41-2
M. Wt: 332.13 g/mol
InChI Key: QMSALRMMFJENFW-UHFFFAOYSA-N
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Description

Tripentylstannane (Sn(C₅H₁₁)₃H) is a trialkyl organotin compound characterized by three pentyl groups bonded to a central tin atom. It is highly reactive due to the polarizable Sn–C bonds and is primarily used in organic synthesis for transmetalation reactions and as a precursor in materials science . Its reactivity stems from the steric bulk of the pentyl groups, which stabilize intermediates while allowing controlled bond formation.

Properties

CAS No.

41784-41-2

Molecular Formula

C15H33Sn

Molecular Weight

332.13 g/mol

InChI

InChI=1S/3C5H11.Sn/c3*1-3-5-4-2;/h3*1,3-5H2,2H3;

InChI Key

QMSALRMMFJENFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Sn](CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, tripentyl- can be synthesized through the reaction of tripentyltin chloride with a reducing agent such as lithium aluminium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{LiAlH}_4 \rightarrow \text{(C}5\text{H}{11})_3\text{SnH} + \text{LiCl} + \text{AlH}_3 ]

Industrial Production Methods

Industrial production of stannane, tripentyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions (Stille Coupling)

Tripentylstannane participates in palladium-catalyzed cross-couplings with organic electrophiles (e.g., aryl halides, triflates) . For example:

 C H SnH+Ar XPd ligandAr H+ C H SnX\text{ C H SnH}+\text{Ar X}\xrightarrow{\text{Pd ligand}}\text{Ar H}+\text{ C H SnX}

  • Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ enhance transmetalation rates .

  • Electrophiles : Aryl iodides react faster than bromides or chlorides due to better oxidative addition .

  • Byproducts : Homocoupling of stannane (R–R dimer) may occur via radical pathways .

Comparative Reactivity of Organostannanes :

StannaneTransmetalation Rate (Relative)Preferred Electrophile
(C₅H₁₁)₃SnHModerateAryl iodides
(C₄H₉)₃SnHHighAryl bromides
(CH₃)₃SnHVery highAryl chlorides

Hydrostannylation

Tripentylstannane adds across carbon-carbon triple bonds in alkynes to form alkenylstannanes:

RC CH+ C H SnHRCH CH Sn C H \text{RC CH}+\text{ C H SnH}\rightarrow \text{RCH CH Sn C H }

  • Regioselectivity : Anti-Markovnikov addition dominates due to steric bulk of the pentyl groups.

  • Catalysts : Radical initiators (e.g., AIBN) or transition metals (e.g., Pt) accelerate the reaction.

Alkylation and Arylation

Tripentylstannane reacts with alkyl halides or arylmetals to form substituted products:

 C H SnH+R X C H Sn R+HX\text{ C H SnH}+\text{R X}\rightarrow \text{ C H Sn R}+\text{HX}

  • Efficiency : Reactions with primary alkyl iodides proceed in >70% yield, while secondary halides require harsher conditions (e.g., 80°C).

Mechanistic Insights

  • Transmetalation : The rate-determining step in Stille couplings involves transfer of the organic group from tin to palladium. Electron-withdrawing ligands on Pd accelerate this step .

  • Radical Pathways : Homocoupling side reactions proceed via Pd(0)-mediated radical intermediates, especially under aerobic conditions .

Stability and Handling

  • Air Sensitivity : Less prone to oxidation compared to trimethylstannane due to bulky pentyl groups.

  • Toxicity : Highly toxic; requires handling in gloveboxes .

Comparison with Analogous Stannanes

PropertyTripentylstannaneTributylstannaneTrimethylstannane
Thermal StabilityHighModerateLow
ReactivityModerateHighVery high
ToxicityHighHighExtreme

Scientific Research Applications

Stannane, tripentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

    Medicine: Explored for its potential in drug development and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of stannane, tripentyl- involves the formation of tin-centered radicals. These radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings

  • Electronic Effects : Fluorine substituents in arylstannanes increase tin’s electrophilicity, enabling selective cross-couplings, whereas alkyl groups in tripentylstannane favor radical stabilization .
  • Steric Influence : Bulky pentyl groups in tripentylstannane reduce side reactions in polymer synthesis compared to smaller tributyl analogs .
  • Toxicity: All organotin compounds exhibit neurotoxicity, but tripentylstannane’s high lipophilicity raises bioaccumulation concerns .

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